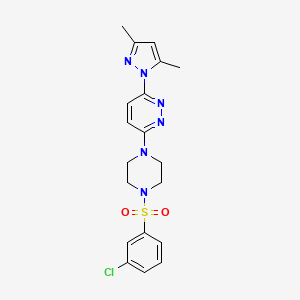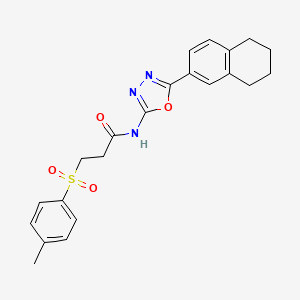
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
Oxadiazole-based Anticancer Agents : A study by Altıntop et al. (2018) designed and synthesized 1,3,4-oxadiazole derivatives to investigate their cytotoxic effects against various cancer cell lines. Notably, these compounds exhibited significant anticancer activity, including apoptosis induction and mitochondrial membrane depolarization in A549 human lung adenocarcinoma and C6 rat glioma cell lines. The study highlighted the potential of these derivatives as orally bioavailable anticancer agents due to their favorable ADME properties and their ability to inhibit Akt and FAK, key proteins involved in cancer progression Altıntop, M., Sever, B., Çiftçi, G. A., Turan-Zitouni, G., Kaplancıklı, Z. A., & Özdemir, A. (2018). European Journal of Medicinal Chemistry, 155, 905-924.
MMP-9 Inhibition for Cancer Therapy : Another study by Özdemir et al. (2017) synthesized and evaluated oxadiazole, thiadiazole, and triazole derivatives for their anticancer effects, specifically targeting Matrix metalloproteinases (MMPs) due to their role in tumor progression. The derivatives showed promising cytotoxic effects and significant inhibition of MMP-9, suggesting their therapeutic potential in lung adenocarcinoma and glioma treatment Özdemir, A., Sever, B., Altıntop, M., Temel, H., Atlı, Ö., Baysal, M., & Demirci, F. (2017). Molecules, 22(7).
Pharmacological Applications
Analgesic Activity : Research into triazoles and triazolothiadiazines derivatives, starting from the similar core structure, demonstrated promising analgesic activity. This underscores the broader pharmacological potential of compounds derived from tetrahydronaphthalene Turan-Zitouni, G., Kaplancıklı, Z., Erol, K., & Kılıç, F. (1999). Farmaco, 54(4), 218-223.
Antiviral Activity : El‐Sayed et al. (2009) synthesized 5-[(naphthalen-5-yloxy)methyl]-1,3,4-oxadiazole derivatives, evaluating their antiviral activity against HIV-1. Some compounds demonstrated moderate to high antiviral activity, highlighting the potential for developing new antiretroviral drugs El‐Sayed, W., El-Essawy, F., Ali, O., Nasr, B., Abdalla, M., & Abdel-Rahman, A. (2009). Zeitschrift für Naturforschung C, 64, 773-778.
作用機序
Target of Action
The primary targets of N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide are currently under investigation .
Biochemical Pathways
Given the structural similarity to other tetrahydronaphthalen compounds, it may be involved in pathways related to cell signaling, metabolism, or other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation . These effects will be determined by the compound’s interaction with its targets and the subsequent changes in cellular function and signaling.
生化学分析
Biochemical Properties
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, the compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its interaction with the active site of cytochrome P450 enzymes can result in the modulation of enzyme activity, affecting the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can lead to toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. For example, the compound can be transported into cells via organic anion transporters, which play a crucial role in its cellular uptake .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is often found in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments .
特性
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-10-19(11-7-15)30(27,28)13-12-20(26)23-22-25-24-21(29-22)18-9-8-16-4-2-3-5-17(16)14-18/h6-11,14H,2-5,12-13H2,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGIUKOKRIHTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)
![tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B2495173.png)


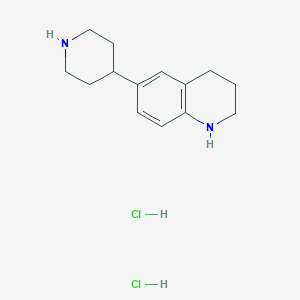

![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)
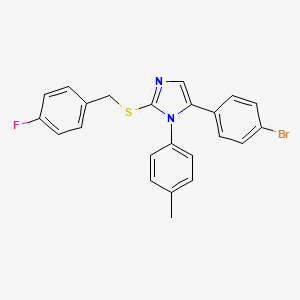
![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
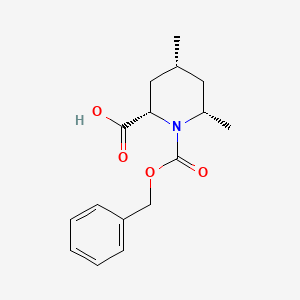

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

